1-(Pyrrolidin-3-yl)propan-2-one
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-7-2-3-8-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
OHYFKPHYXTXUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(Pyrrolidin-3-yl)propan-2-one
General Synthetic Strategies
The synthesis of this compound typically involves the functionalization of the pyrrolidine ring at the 3-position with a propan-2-one moiety. Several approaches are reported:
- Direct alkylation or acylation of pyrrolidine derivatives
- Use of chiral pyrrolidine precursors followed by oxidation or functional group transformation
- Multistep syntheses involving substitution reactions on pyrrolidine intermediates
The compound is often prepared from chiral or racemic pyrrolidine starting materials, enabling access to enantiomerically enriched products depending on the synthetic route.
Specific Synthetic Routes and Conditions
Alkylation of Pyrrolidine at the 3-Position
One approach involves the alkylation of pyrrolidine at the 3-position with a suitable electrophile bearing a ketone or protected ketone group:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine or 3-substituted pyrrolidine precursor | Starting amine substrate |
| 2 | Halogenated ketone (e.g., 2-bromopropan-1-one) or equivalent | Alkylating agent |
| 3 | Base (e.g., sodium hydroxide, sodium carbonate) | To deprotonate and facilitate nucleophilic substitution |
| 4 | Solvent: organic solvents such as acetonitrile, ethanol, or DMSO | Reaction medium |
| 5 | Temperature: 80–90 °C, reaction time: 12–24 hours | Typical heating conditions to drive reaction |
This method yields this compound or its derivatives after purification by chromatography or crystallization.
Use of (R)- or (S)-2-(Pyrrolidin-3-yl)propan-2-ol Intermediates
In some documented procedures, the synthesis starts from chiral 2-(pyrrolidin-3-yl)propan-2-ol, which is then oxidized or transformed to the ketone:
- The chiral alcohol is prepared by amination of halogenated precursors or via reduction of ketone intermediates.
- Subsequent oxidation (e.g., using mild oxidants or catalytic methods) converts the alcohol to the ketone, yielding the target compound.
This approach allows for stereochemical control and is used in medicinal chemistry research to prepare enantiomerically pure compounds.
Multistep Synthesis via Pyrrolidine-Containing Precursors
Some synthetic routes involve:
- Functionalization of pyrrolidine derivatives bearing other substituents (e.g., amino, hydroxyl groups)
- Coupling reactions with pyrimidine or pyrazole derivatives to build complex molecules containing the this compound motif
- Purification by flash chromatography and mass-directed reverse phase chromatography for high purity
Representative Example Procedure (Adapted from Literature)
| Step | Procedure Detail |
|---|---|
| Starting materials | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine |
| Solvent | Acetonitrile (MeCN) |
| Base | Triethylamine (TEA) |
| Conditions | Stirring at 80 °C for 12 hours |
| Workup | Concentration under reduced pressure, flash chromatography purification |
| Yield | 91% yield of (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol intermediate |
| Subsequent step | Oxidation or further functionalization to ketone derivative |
This exemplifies the use of chiral pyrrolidinyl alcohol intermediates in preparing related ketones.
Analytical and Purification Techniques
- Chromatography: Flash silica gel chromatography and mass-directed reverse phase chromatography are commonly used to purify the product to high purity.
- Spectroscopic Characterization:
- Physical State: The compound is typically isolated as a white solid or oil depending on purity and derivative status.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct alkylation | Pyrrolidine, halogenated ketone | Base (NaOH, Na2CO3) | 80–90 °C, 12–24 h | Moderate to good | Straightforward, racemic mixtures |
| Chiral alcohol oxidation | (R)- or (S)-2-(pyrrolidin-3-yl)propan-2-ol | Oxidants or coupling agents | Mild heating, solvent dependent | High (up to 91%) | Enables stereochemical control |
| Multistep functionalization | Pyrrolidine derivatives with pyrimidine/pyrazole | Coupling reagents (HATU, Pd catalysts) | Room temp to 80 °C, 12 h | Variable | Used in complex molecule synthesis |
Research Discoveries and Applications Related to Preparation
- The use of chiral precursors and mild reaction conditions has been shown to improve yields and stereoselectivity in producing this compound derivatives.
- Advances in microwave-assisted synthesis and automated chromatography have enhanced the efficiency and scalability of these preparations.
- The compound serves as a key intermediate in synthesizing biologically active molecules, including anti-inflammatory agents and modulators of neurotransmitter systems.
- Structural analogues have been prepared via similar routes to explore structure-activity relationships in drug discovery.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Pyrrolidin-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- Structure: Features a pyrrolidine ring at the 1-position, with an additional amino group and phenyl substituent at the 2- and 3-positions, respectively.
- The phenyl group introduces aromaticity, which may influence π-π stacking interactions in biological systems .
- Applications : Likely used in chiral drug synthesis due to stereochemical complexity (97% purity reported) .
1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- Structure: Contains a hydroxypyrrolidine ring and dimethyl substitution on the propanone backbone.
- Applications : Structural modifications suggest utility in prodrug design or as a solubilizing agent .
Aromatic and Heterocyclic Modifications
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure: Integrates a diazenyl linker between the pyrrolidine and an aromatic enone system.
- Key Differences: The extended conjugation from the enone and diazenyl groups enables UV-Vis absorption properties, unlike the simpler ketone in 1-(Pyrrolidin-3-yl)propan-2-one. The methoxy group enhances electron-donating effects .
- Applications: Potential use in photodynamic therapy or as a dye intermediate .
1-(1-Methyl-5-(pyridine-3-yl)-1H-pyrrol-2-yl)propan-2-one
- Structure : Combines a pyridine-substituted pyrrole ring with the propan-2-one group.
- Key Differences: The pyridine moiety introduces basicity and metal-coordination capability, while the fused pyrrole-pyrrolidine system creates a planar aromatic region. This contrasts with the non-aromatic pyrrolidine in the target compound .
- Applications : Likely explored in coordination chemistry or as a ligand in catalysis .
Functional Group Comparisons
1-Hydroxy-3-phenylpropan-2-one
- Structure: Lacks the pyrrolidine ring but includes a hydroxy and phenyl group on the propanone backbone.
- Key Differences : The absence of the nitrogen-containing ring reduces basicity and eliminates tertiary amine reactivity. The hydroxy group increases polarity, making this compound more water-soluble than this compound .
- Applications: Used in flavor and fragrance industries due to its phenylacetylcarbinol derivative .
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)
- Structure: Contains a phenolic ether linkage and acetyl group.
- Key Differences: The phenolic OH group (detected via ferric chloride test) enables chelation and antioxidant activity, absent in the target compound. The acetyl group may stabilize keto-enol tautomerism .
- Applications : Precursor to antimicrobial benzofurans, highlighting divergent biological roles compared to pyrrolidine-based ketones .
Data Table: Structural and Functional Comparison
Biological Activity
1-(Pyrrolidin-3-yl)propan-2-one, also known as 3-pyrrolidinopropan-2-one, is an organic compound with significant biological activity and potential applications in pharmacology. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 101.13 g/mol
- Physical State : Colorless to light yellow liquid at room temperature
- Solubility : Soluble in organic solvents
The compound features a pyrrolidine ring attached to a propan-2-one backbone, which contributes to its unique chemical reactivity and biological interactions.
Biological Activities
This compound has been investigated for various biological activities, including:
- Neuropharmacological Effects : Studies suggest that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. This interaction highlights the compound's relevance in neuropharmacology.
- Anti-inflammatory Properties : Recent research has shown that derivatives of this compound exhibit promising anti-inflammatory activity. For example, a study comparing (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one to Diclofenac demonstrated significant anti-inflammatory effects, indicating potential therapeutic applications .
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods. The compound's derivatives have been evaluated for their biological activity through in vitro assays. The following table summarizes key findings from recent studies:
| Compound Name | Biological Activity | Comparison |
|---|---|---|
| (S)-1-(3-(6-(dibenzylamino)-9H-purin-9-yl)pyrrolidin-1-yl)propan-1-one | Anti-inflammatory (superior to Diclofenac) | Promising for therapeutic use |
| This compound | Potential neuropharmacological effects | Further investigation needed |
Case Studies
Several case studies have highlighted the compound's potential applications:
- Neurotransmitter Modulation : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting that this compound may influence neurotransmission pathways, which could be beneficial in treating neurological disorders.
- Inflammatory Response : In vitro studies using the Bovine Serum Albumin (BSA) denaturation technique have demonstrated the anti-inflammatory efficacy of derivatives of this compound, indicating its potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
